2,6-Dichloro-4-methylbenzamide
Description
Contextual Significance in Contemporary Organic Synthesis
There is no significant mention in the reviewed scientific literature of 2,6-Dichloro-4-methylbenzamide being used as a key intermediate or building block in contemporary organic synthesis. Research on related compounds, such as N-substituted benzamides and other chlorinated derivatives, is extensive. For instance, related structures are explored as precursors for pharmaceuticals and agrochemicals. herts.ac.uk However, specific research detailing the synthetic utility of this compound itself is not available.
Historical Trajectories and Current Research Landscape
No specific information regarding the historical synthesis, discovery, or development of this compound could be retrieved from the available literature. Furthermore, there are no apparent ongoing, large-scale research programs or a significant number of recent publications that focus on this particular compound. The current research landscape appears to be focused on its more complex derivatives or isomers. For example, extensive research exists for the related compound N-(2,6-dichlorophenyl)-4-methylbenzamide, which has been studied for its structural properties and potential biological activities. researchgate.net Similarly, the unmethylated parent compound, 2,6-Dichlorobenzamide (B151250), is known as a metabolite of the herbicide Dichlobenil (B1670455). nih.gov
Chemical and Physical Data
Due to the limited available research, a comprehensive dataset of experimental properties for this compound is not available. The basic molecular information is provided below.
| Property | Value |
| CAS Number | 99520-04-4 |
| Molecular Formula | C₈H₇Cl₂NO |
| Molecular Weight | 204.05 g/mol |
This data is based on chemical database information.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7Cl2NO |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
2,6-dichloro-4-methylbenzamide |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12) |
InChI Key |
IIFXNCJBRYDCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Direct Halogenation Strategies for 2,6-Dichloro-4-methylbenzamide
Direct and selective chlorination of an N-methylbenzamide scaffold to achieve the 2,6-dichloro substitution pattern presents significant synthetic challenges. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring, making the selective introduction of chlorine atoms at the sterically hindered ortho-positions a complex task.
The amide group in an N-methylbenzamide system is an ortho-, para-directing deactivator. Achieving dichlorination exclusively at the 2- and 6-positions requires overcoming the inherent electronic preferences and steric hindrance. Advanced methods for site-selective C-H functionalization are often necessary. nih.govnih.gov While direct chlorination of the parent N-methylbenzamide is not a commonly reported route to this specific isomer, modern synthetic techniques offer potential pathways.
Strategies often rely on N-chloroamide reagents which can participate in radical-based C-H chlorination, sometimes offering different selectivity profiles compared to classic electrophilic chlorination. nih.govnih.govacs.org The selectivity in these reactions can be influenced by steric and electronic factors, providing a potential tool for targeting specific C-H bonds in complex molecules. nih.gov
Table 1: Overview of Common Chlorinating Agents and Their Characteristics
| Chlorinating Agent | Formula | Typical Application | Key Characteristics |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Electrophilic chlorination, allylic/benzylic chlorination | Solid, easy to handle; reactivity can be tuned with catalysts. core.ac.uk |
| Sulfuryl Chloride | SO₂Cl₂ | Electrophilic aromatic chlorination, radical chlorination | Liquid reagent; can be used with or without a Lewis acid catalyst. |
| Molecular Chlorine | Cl₂ | Industrial-scale chlorination | Highly reactive gas; often results in poor selectivity and over-chlorination. escholarship.org |
To enhance the regioselectivity and efficiency of direct chlorination, various catalytic systems are employed. Lewis acids are commonly used to activate the chlorinating agent, increasing its electrophilicity. However, controlling the substitution pattern to favor the 2,6-isomer remains a primary obstacle.
For related processes, such as the catalytic oxidation of chlorinated benzenes, metal oxide catalysts like V₂O₅/TiO₂ have been studied. researchgate.net These systems facilitate the adsorption and reaction of chlorinated aromatics on the catalyst surface. researchgate.net In the context of synthesis, a hypothetical catalytic cycle for direct chlorination might involve the coordination of a catalyst to the amide's carbonyl oxygen, thereby modifying the electronic properties of the ring and directing the incoming electrophile. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, would be paramount to favor the desired 2,6-dichloro product over other isomers. Organocatalytic methods have also emerged for asymmetric chlorination, demonstrating the potential for catalyst-controlled selectivity in chlorination reactions. core.ac.uk
Alternative Synthetic Routes Involving the 2,6-Dichlorobenzoyl Moiety
A more practical and widely utilized approach to synthesizing this compound involves forming the amide bond as a final or near-final step. This strategy leverages the availability of precursors that already contain the 2,6-dichloro-4-methylphenyl core structure.
This synthetic route typically begins with 2,6-dichloro-4-methylbenzoic acid or its more reactive derivative, 2,6-dichloro-4-methylbenzoyl chloride. The reaction of the acyl chloride with methylamine (B109427), often under Schotten-Baumann conditions in the presence of a base like triethylamine (B128534) or pyridine, provides a direct path to the target amide. fishersci.co.ukhud.ac.uk
Alternatively, the direct coupling of 2,6-dichloro-4-methylbenzoic acid with methylamine requires the use of a coupling reagent to activate the carboxylic acid. researchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. researchgate.net This method avoids the need to first prepare the acyl chloride. fishersci.co.uk
Table 2: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Acronym | Activating Mechanism | Byproducts |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk | Dicyclohexylurea (DCU), often requires filtration. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble O-acylisourea intermediate. fishersci.co.uk | Water-soluble urea (B33335) derivative, easily removed by aqueous workup. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms an activated benzotriazole (B28993) ester. researchgate.net | Phosphine oxide and benzotriazole derivatives. |
A related method involves the in situ generation of reactive phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which then activate the carboxylic acid for amidation. nih.govresearchgate.net This approach proceeds under mild, room-temperature conditions with good to excellent yields. researchgate.net
The synthesis can also be achieved by modifying a functional group on a precursor that already possesses the 2,6-dichloro-4-methylphenyl skeleton. One prominent example is the controlled partial hydrolysis of 2,6-dichloro-4-methylbenzonitrile (B8637562). Nitriles can be converted to primary amides under specific hydrolytic conditions, often using acid or base catalysis with careful control of temperature and reaction time to prevent complete hydrolysis to the carboxylic acid.
Another potential precursor is 2,6-dichloro-4-methylaniline. While less direct, this route would involve acylation of the aniline. The reduction of amides to amines is a standard transformation, highlighting the chemical relationship between these functional groups. ncert.nic.in
Table 3: Precursor Structures for Functional Group Interconversion
| Precursor Compound | Formula | Required Transformation | Key Reagents/Conditions |
|---|---|---|---|
| 2,6-Dichloro-4-methylbenzonitrile | C₈H₅Cl₂N | Partial Hydrolysis | H₂SO₄ or H₂O₂ with base |
| 2,6-Dichloro-4-methylaniline | C₇H₇Cl₂N | Acylation (multistep) | Protection, acylation, deprotection sequence |
Industrial Scalability and Enhanced Production Efficiency
For large-scale production, efficiency, cost, and environmental impact are primary considerations. Synthetic routes starting from readily available, pre-chlorinated industrial chemicals are generally favored over methods requiring complex, multi-step, or highly selective direct halogenations.
The conversion from 2,6-dichloro-4-methylbenzonitrile is also a viable industrial route. The synthesis of the nitrile precursor itself can be achieved through methods like the vapor phase catalytic ammoxidation of 2,6-dichlorotoluene, a process designed for continuous, large-scale manufacturing. google.com The subsequent hydrolysis to the amide must be carefully controlled to maximize yield and minimize the formation of the carboxylic acid byproduct. Optimizing factors such as catalyst choice, reaction temperature, pressure, and residence time is crucial for achieving high production efficiency on an industrial scale.
Advanced Structural Characterization and Conformational Analysis
X-ray Crystallography Studies of Substituted Benzamides
While specific crystallographic data for 2,6-Dichloro-4-methylbenzamide is not extensively detailed in the provided search results, comprehensive studies on analogous N-substituted benzamides, such as N-(2,6-dichlorophenyl)-4-methylbenzamide, offer valuable insights into the expected structural motifs. researchgate.netnih.gov The principles of molecular packing and intramolecular geometry in these analogs are largely governed by the substitution patterns on the aromatic rings.
The conformation of substituted benzamides is significantly influenced by steric hindrance from ortho-substituents. In the analogous compound N-(2,6-dichlorophenyl)-4-methylbenzamide, the two aromatic rings (the benzoyl and the anilino rings) are positioned nearly orthogonal to each other, with a reported dihedral angle of 79.7 (1)°. researchgate.netnih.gov This significant twist is a direct consequence of the steric repulsion between the ortho-chlorine atoms and the amide group.
The central amide core (–NH–C(=O)–) in this analog is nearly coplanar with the benzoyl ring, which allows for resonance stabilization. The conformation of the N-H and C=O bonds is observed to be anti to each other, a common feature in benzanilides that minimizes steric clashes. researchgate.net The specific torsion angles defining the planarity with the benzoyl ring are reported as -5.5 (3)° and 177.2 (2)°. This data underscores the profound impact of the 2,6-dichloro substitution pattern on the molecule's three-dimensional shape.
| Parameter | Value |
|---|---|
| Dihedral Angle (Aromatic Rings) | 79.7 (1)° |
| Torsion Angle (C2–C1–N1–C7) | -5.5 (3)° |
| Torsion Angle (C6–C1–N1–C7) | 177.2 (2)° |
| Bond Angle (C1–N1–C7) | 123.1 (2)° |
| Bond Length (C=O) | 1.224 (3) Å |
| Bond Length (C1–N1 Amide) | 1.368 (3) Å |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method allows for the mapping of close contacts between neighboring molecules, providing a detailed picture of interactions such as hydrogen bonding and van der Waals forces.
Analysis of crystal voids, or the empty spaces within the crystal packing, offers insight into the efficiency of the molecular arrangement. A low void volume, typically below 15-20%, suggests that the crystal packing is strong and dense, without significant cavities. mdpi.com For instance, in one study of a complex organic molecule, a void volume of 14.6% of the unit cell space indicated strong crystal packing. mdpi.com While a specific Hirshfeld analysis for this compound is not available in the searched literature, this technique is broadly applicable to understanding the packing forces and voids in substituted benzamide (B126) crystals. researchgate.net
Solution-State Conformational Dynamics through Spectroscopic Probes
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for determining molecular structure and conformation in the solution state.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. While a specific, complete spectrum for this compound was not found, expected chemical shifts can be inferred from general principles and data from similar structures. For a related compound, N-(2,6-dichloroaniline)-4-methylbenzamide, the methyl (CH₃) protons appear as a singlet at δ 2.34 ppm, and the aromatic protons are observed in a multiplet between δ 7.25 and 7.77 ppm. The amide (NH) proton is a singlet at δ 10.21 ppm. For this compound, one would expect distinct signals corresponding to the methyl group, the two non-equivalent aromatic protons on the dichlorinated ring, and the two protons of the primary amide (-NH₂) group.
| Nucleus | Expected Signal Type | Anticipated Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₃ | ~2.3-2.5 | Singlet signal for the methyl group protons. |
| ¹H | Aromatic-H | ~7.3-7.8 | Signals for the two protons on the substituted benzene (B151609) ring. |
| ¹H | Amide-NH₂ | Broad, variable | Two protons of the primary amide, often broad due to exchange and coupling. |
| ¹³C | -CH₃ | ~20-22 | Carbon of the methyl group. |
| ¹³C | Aromatic-C | ~125-140 | Multiple signals for the six carbons of the benzene ring. |
| ¹³C | Carbonyl C=O | ~165-170 | Carbon of the amide carbonyl group. rsc.org |
Infrared (IR) spectroscopy is particularly useful for identifying functional groups based on their vibrational frequencies. The amide group has several characteristic bands. For all amides, the carbonyl (C=O) stretching vibration, known as the Amide I band, is strong and typically appears in the range of 1680–1630 cm⁻¹. spectroscopyonline.com The exact position is influenced by factors like conjugation and hydrogen bonding. spectroscopyonline.com In various substituted benzamides, this C=O stretching vibration is noted between 1700–1600 cm⁻¹. nih.gov
As a primary amide, this compound would also be expected to show N-H stretching vibrations, typically as a pair of peaks, and an NH₂ scissoring (bending) vibration (the Amide II band) between 1650 and 1620 cm⁻¹. spectroscopyonline.com
| Vibration | Functional Group | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amide (-NH₂) | ~3400-3100 (often two bands) |
| C=O Stretch (Amide I) | Amide Carbonyl | 1680-1630 spectroscopyonline.com |
| N-H Bend (Amide II) | Primary Amide (-NH₂) | 1650-1620 spectroscopyonline.com |
Chemical Reactivity, Reaction Mechanisms, and Mechanistic Investigations
Substitution Reactions of the 2,6-Dichloro-4-methylbenzamide Scaffold
The presence of two chlorine atoms on the benzene (B151609) ring renders the this compound scaffold susceptible to substitution reactions, particularly nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. pressbooks.pub In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, a chloride ion). pressbooks.pub The rate of these reactions is enhanced by the presence of electron-withdrawing substituents that can stabilize the negative charge of the intermediate. pressbooks.pub In the case of this compound, the two chlorine atoms, being electron-withdrawing, activate the ring towards nucleophilic attack.
The reaction typically proceeds in two steps: addition of the nucleophile to form a carbanion intermediate, followed by elimination of the halide. pressbooks.pub It is important to note that this mechanism is distinct from SN1 and SN2 reactions observed in alkyl halides. pressbooks.pub
The chlorine atoms on the this compound ring can be displaced by various nucleophiles, such as amines and thiols, typically under basic conditions. evitachem.com For instance, reactions with amines or thiols can lead to the formation of the corresponding amino or thioether derivatives. The specific conditions, such as the choice of solvent and base, can influence the reaction's efficiency and selectivity.
| Nucleophile | Product Type | Reaction Conditions |
| Amines | Amino-substituted benzamides | Basic conditions |
| Thiols | Thioether-substituted benzamides | Basic conditions |
This table summarizes the general reactivity of this compound with different nucleophiles.
The base-catalyzed intramolecular nucleophilic cyclization of related 1-(2-haloaroyl)-3-aryl thioureas is a known method for forming heterocyclic systems, proceeding through an intramolecular nucleophilic aromatic substitution (SNAr) mechanism. conicet.gov.ar
Reduction and Oxidation Chemistry of the Benzamide (B126) Core
The benzamide core of this compound can undergo both reduction and oxidation, leading to a variety of derivatives.
Catalytic hydrogenation is a widely used method for the reduction of various functional groups. tcichemicals.com In the context of benzamides, this can involve the reduction of the amide group or the aromatic ring. The choice of catalyst and reaction conditions is crucial for achieving selectivity. For example, some ruthenium complexes are known to catalyze the hydrogenation of amides to amines and alcohols via C-N bond cleavage. rsc.org
Selective reduction techniques are important for preserving certain functional groups while transforming others. For instance, in a related system, sodium borohydride (B1222165) has been used for the selective reduction of aldehydes in the presence of esters. researchgate.net For this compound, specific reducing agents would be required to selectively reduce the amide to an amine without affecting the chlorinated ring. For example, the reduction of 2,6-dichloro-N-methylbenzamide can yield 2,6-dichloro-N-methylbenzylamine using a reducing agent like lithium aluminum hydride (LiAlH4).
| Reaction Type | Reagent/Catalyst | Product |
| Amide Reduction | Lithium Aluminum Hydride (LiAlH4) | 2,6-dichloro-N-methylbenzylamine |
| Catalytic Hydrogenation | Platinum or Palladium on Carbon | 2,6-dichloro-4-aminophenol (from nitrophenol precursor) google.com |
This table provides examples of reduction reactions on related benzamide structures.
Oxidation of the benzamide core can lead to different products depending on the oxidizing agent and conditions. For example, oxidation can result in the formation of the corresponding benzoic acid. Molecular iodine has been shown to be an effective mediator for various oxidative transformations, including the conversion of benzylic halides to amides. semanticscholar.orgresearchgate.net While not directly applied to this compound in the provided context, such methods highlight the potential for oxidative derivatization.
In some cases, oxidative olefination reactions can be performed on benzamide derivatives. For instance, palladium-catalyzed oxidative olefination of 2-benzamidopyridine 1-oxide with acrylates leads to the synthesis of isoindolinones. rsc.org
| Reaction Type | Reagent | Potential Product |
| Oxidation | Potassium permanganate (B83412) (KMnO4) or Chromium trioxide (CrO3) | 2,6-dichlorobenzoic acid (from a related compound) |
| Oxidative Coupling | Molecular Iodine (I2) | Amides from benzylic halides semanticscholar.org |
This table illustrates potential oxidative transformations based on related chemistry.
Directed Ortho-Metalation (DoM) and Regioselectivity in Halogenated Benzamides
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. uwindsor.caresearchgate.net The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. nih.govacs.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. nih.gov
The amide group, particularly a tertiary amide, is a highly effective DMG. lookchem.com However, the presence of halogens on the aromatic ring introduces competitive reaction pathways, namely metal-halogen exchange. thieme-connect.com For chlorides, directed lithiation is generally favored over metal-halogen exchange. uwindsor.ca
In the case of halogenated benzamides, the regioselectivity of the metalation is influenced by the position of the halogens and the nature of the amide (secondary vs. tertiary). researchgate.net For 3,5-dichlorobenzamides, metalation of a secondary amide with sec-butyllithium/TMEDA occurs at the 2-position (ortho to the amide), while a tertiary amide under the same conditions directs metalation to the 4-position. researchgate.net For a 2,6-disubstituted benzamide like this compound, the ortho positions are blocked, which can present challenges for standard DoM reactions. uwindsor.ca
| Base | Directing Group | Site of Metalation |
| Alkyllithium (e.g., n-BuLi, sec-BuLi) | Tertiary Amide (CONEt2) | Ortho to the amide lookchem.com |
| Lithium Amide (e.g., LDA) | Tertiary Amide (CONEt2) | Ortho to the amide nih.gov |
This table shows common reagents and outcomes for Directed Ortho-Metalation reactions.
The competition between different directing groups on the same ring has also been studied. The tertiary amide group has been shown to be a more powerful directing group than chloro, methoxy, and other common DMGs. lookchem.com
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine various electronic and structural properties of compounds like 2,6-Dichloro-4-methylbenzamide.
The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as energetic minimization. reddit.com For this compound, this process reveals the most stable three-dimensional structure. In its optimized geometry, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of approximately 79.7(1)°. researchgate.net The central amide core (–NH–C(=O)–) is almost coplanar with the benzoyl ring. researchgate.net This structural arrangement is a result of minimizing the steric hindrance and electronic repulsion between the atoms.
The optimization is typically achieved using a specific functional and basis set, such as B3LYP with a 6-31G basis set, to accurately model the molecule's geometry. researchgate.net The resulting optimized structure represents a local minimum on the potential energy surface, providing a foundational understanding of the molecule's physical and chemical behavior.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and has a propensity to donate them, while the LUMO is the lowest energy orbital without electrons and can accept them. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. DFT calculations, often using methods like B3LYP, can determine these energy values. For instance, one study calculated the HOMO-LUMO gap for a similar molecule to be 4.105 eV using the DFT/B3LYP method. researchgate.net
The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is generally localized on electron-rich areas, while the LUMO is centered on electron-deficient regions. This analysis helps in predicting how this compound might interact with other molecules.
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description |
|---|---|
| HOMO | Highest Occupied Molecular Orbital energy; relates to the molecule's electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the molecule's electron-accepting ability. |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); a smaller gap often indicates higher reactivity. |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is color-coded to represent different potential values. Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. d-nb.info
For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atoms, making these sites potential targets for electrophiles. Conversely, the hydrogen atom of the amide group would exhibit a positive potential, indicating a site for nucleophilic interaction. rjptonline.org This analysis complements FMO theory by providing a more intuitive picture of the molecule's reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, which allows for the simulation of UV-Vis absorption spectra. faccts.debiochempress.com This technique predicts the electronic transitions between molecular orbitals, their corresponding excitation energies, and oscillator strengths. sapub.org
By applying TD-DFT, typically with a functional like B3LYP, it is possible to simulate the UV-Vis spectrum of this compound. dntb.gov.uamdpi.com The calculated spectrum can then be compared with experimental data to validate the computational method and provide a detailed understanding of the electronic transitions, such as π→π* and n→π* transitions, that give rise to the observed absorption bands. researchgate.net These simulations are crucial for interpreting experimental spectra and understanding the photophysical properties of the molecule. mdpi.com
Interaction Energy Calculations and Energy Framework Analysis
Interaction energy calculations are employed to quantify the strength of intermolecular interactions within the crystal structure of a compound. These calculations, often performed using computational chemistry methods, provide insight into the forces that hold the molecules together in the solid state, such as hydrogen bonding and van der Waals forces.
Energy framework analysis is a graphical method used to visualize the intermolecular interaction energies in a crystal. rsc.org This approach represents the interaction energies as cylinders connecting pairs of molecules, with the thickness of the cylinders proportional to the strength of the interaction. rsc.org This visualization helps in understanding the anisotropy of crystal packing and can be used to rationalize the mechanical properties of the crystal. For this compound, this analysis would reveal the key interactions that stabilize its crystal lattice, such as N–H···O hydrogen bonds that link molecules into chains. researchgate.net
Environmental Fate and Degradation Pathways
Photocatalytic Degradation Studies of Halogenated Amides
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts to break down organic pollutants. While direct studies on 2,6-dichloro-4-methylbenzamide are not available, research on similar compounds like 2,6-dichlorobenzamide (B151250) (BAM) provides insights into potential degradation mechanisms.
One study investigated the photocatalytic degradation of BAM using a composite of rice paper and Ag/BaMoO₄ nanoparticles under UV-VIS irradiation. nih.gov The results demonstrated a maximum degradation of 82% for BAM when the nanoparticle powders were dispersed in polluted drinking water. nih.gov A flexible and biodegradable composite of this material achieved an even higher removal percentage of 95%. nih.gov The efficiency of the degradation process was found to be pH-dependent, with a pH of 10 leading to the complete degradation of BAM within four hours. nih.gov In contrast, at a more acidic pH of 3, only 37-47% of BAM was degraded in the same timeframe. nih.gov Scavenger experiments identified hydroxyl radicals (•OH) and holes (h⁺) as the primary oxidizing agents responsible for the degradation of BAM. nih.gov
Another study focused on the photocatalytic degradation of BAM using Ni-doped TiO₂ coatings under visible light. The most effective coating achieved a 92.56% degradation of BAM after 240 minutes of irradiation. researchgate.net The primary oxidizing species in this system were identified as hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals. researchgate.net
The photocatalytic degradation of other halogenated aromatic compounds has also been demonstrated. For instance, halogenated benzothiadiazole-based conjugated polymers have shown efficacy as photocatalysts for the degradation of dyes like Rhodamine B and Methyl Orange under visible light. rhhz.net The degradation in this system was primarily driven by superoxide radical anions (O₂•−) and holes (h+). rhhz.net These findings suggest that photocatalysis is a viable method for the degradation of halogenated amides like this compound, likely proceeding through attack by reactive oxygen species, leading to dechlorination and cleavage of the aromatic ring.
Table 1: Photocatalytic Degradation of 2,6-Dichlorobenzamide (BAM)
| Photocatalyst | Light Source | Initial Concentration | pH | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|---|
| Ag/BaMoO₄ nanoparticles | UV-VIS | Not Specified | 10 | 100% | 4 hours | nih.gov |
| Rice/Ag/BaMoO₄ composite | UV-VIS | Not Specified | Not Specified | 95% | Not Specified | nih.gov |
| Ni-doped TiO₂ coating | Visible Light | Not Specified | Not Specified | 92.56% | 240 minutes | researchgate.net |
Biocatalytic Transformations and Microbial Metabolism
The microbial degradation of halogenated benzamides, particularly BAM, has been the subject of several studies, providing a framework for understanding the potential biocatalytic transformations of this compound. BAM, a metabolite of the herbicide dichlobenil (B1670455), is known for its persistence in the environment, especially in groundwater. helsinki.fihelsinki.fi
Microbial degradation of BAM is possible, though it appears to be more limited compared to its precursor, dichlobenil. helsinki.fi Significant aerobic microbial degradation of BAM has been observed in some topsoils and groundwater deposits, particularly those with higher concentrations of elements like manganese, zinc, cobalt, lead, and nickel. helsinki.fihelsinki.fi The presence of oxygen and sufficient carbon and nitrogen sources can enhance the degradation of the parent compound, dichlobenil. helsinki.fihelsinki.fi
Studies have identified specific metabolic pathways for BAM. In soils with a history of dichlobenil exposure, BAM can be hydrolyzed to 2,6-dichlorobenzoic acid (2,6-DCBA) or dechlorinated to form ortho-chlorobenzamide (OBAM), which is then further hydrolyzed to ortho-chlorobenzoic acid. nih.gov In soils without prior exposure, BAM tends to be a persistent, dead-end metabolite. nih.gov
The involvement of microbial consortia has been shown to enhance degradation. For example, a fungal-bacterial consortium of Mortierella sp. and the BAM-degrading bacterium Aminobacter sp. resulted in more rapid mineralization of BAM than the bacterium alone. au.dk The fungal hyphae appeared to facilitate the dispersal of the bacteria and the translocation of the compound. au.dk
While direct enzymatic studies on this compound are absent, research on related compounds provides clues. The enzymatic transformation of benzonitriles to benzamides is carried out by nitrile hydratase, and the subsequent hydrolysis to benzoic acids is performed by amidase. helsinki.fi The degradation of chlorinated anilines, which are structurally related to chlorinated benzamides, can proceed through the formation of chlorocatechols. epa.gov
Table 2: Microbial Degradation of 2,6-Dichlorobenzamide (BAM) and Related Compounds
| Compound | Condition | Degradation Products | Influencing Factors | Reference |
|---|---|---|---|---|
| 2,6-Dichlorobenzamide (BAM) | Aerobic, previously exposed soil | 2,6-Dichlorobenzoic acid, ortho-Chlorobenzamide | History of exposure | nih.gov |
| 2,6-Dichlorobenzamide (BAM) | Aerobic, unexposed soil | Dead-end metabolite | Lack of adapted microbes | nih.gov |
| 2,6-Dichlorobenzamide (BAM) | Fungal-bacterial consortium | Mineralization | Synergistic microbial activity | au.dk |
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency
The synthesis of benzamides, including 2,6-dichloro-4-methylbenzamide, traditionally relies on methods that can be resource-intensive. The future of its synthesis will likely focus on the development of sophisticated catalytic systems that offer higher yields, milder reaction conditions, and greater atom economy.
Key Research Thrusts:
Heterogeneous Catalysts: Research into solid-phase catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, presents a promising avenue. For instance, nanocatalysts like ZnFe2O4 have been used for the efficient one-pot synthesis of benzimidazole (B57391) derivatives under ultrasonic irradiation, a methodology that could be adapted for benzamide (B126) synthesis. ichem.md Such catalysts can simplify product purification, allow for catalyst recycling, and reduce waste, aligning with the principles of green chemistry.
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool in modern organic synthesis. mdpi.com Future work could explore palladium-catalyzed carbonylative coupling reactions to construct the benzamide framework of this compound from suitable precursors. These methods often exhibit broad functional group tolerance and can proceed under relatively mild conditions. organic-chemistry.org
Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity under environmentally benign aqueous conditions. nih.gov Research into identifying or engineering enzymes, such as amide bond synthetases, could lead to highly efficient and stereoselective synthetic routes to derivatives of this compound. nih.gov This biocatalytic approach would represent a significant leap towards sustainable chemical manufacturing. researchgate.net
| Catalyst Type | Potential Advantages for Synthesis | Relevant Precursors |
| Heterogeneous Nanocatalysts | Recyclability, simplified purification, high efficiency | 2,6-dichloro-4-methylbenzoic acid and an amine source |
| Palladium Complexes | High yield, functional group tolerance, mild conditions | 2,6-dichloro-4-methyl-substituted aryl halides, CO, and an amine |
| Enzymes (Biocatalysts) | High selectivity, green reaction conditions (aqueous) | Substituted benzoic acids and amines |
Exploration of New Reactivity Patterns and Cascade Reactions
Beyond improving its synthesis, future research will likely delve into uncovering new reactivity patterns for this compound, using it as a building block for more complex molecules. The strategic placement of chloro and methyl groups on the phenyl ring influences its electronic properties and offers unique opportunities for functionalization.
Emerging Areas of Exploration:
C-H Bond Activation: Direct functionalization of carbon-hydrogen (C-H) bonds is a frontier in organic synthesis that avoids the need for pre-functionalized starting materials. Future studies could investigate the selective activation of C-H bonds on the aromatic ring or the methyl group of this compound to introduce new functional groups.
Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient method for building molecular complexity. acs.org Researchers may design novel cascade sequences starting from this compound. For example, palladium-catalyzed cascade reactions have been developed for other benzamides to synthesize complex heterocyclic structures like isoquinolinones. organic-chemistry.orgacs.org Similar strategies could be envisioned for the target molecule, potentially leading to new classes of compounds with interesting properties.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. This technology could be applied to explore novel transformations of this compound, such as radical-based coupling reactions, that are difficult to achieve through traditional thermal methods.
Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding
A complete understanding of a molecule's properties and reactivity relies on a synergistic combination of experimental and theoretical methods. For this compound, the integration of advanced analytical and computational tools will be crucial for elucidating its structural, electronic, and dynamic characteristics.
Methodological Advancements:
Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are routine, advanced methods can provide deeper insights. Solid-state NMR could be used to study the crystal packing and intermolecular interactions. In-depth mass spectrometry analysis, including fragmentation studies, can help characterize the molecule and its potential metabolites or degradation products. For related compounds like N-(2,6-dichlorophenyl)-4-methylbenzamide, characterization has been performed using infrared and NMR spectra. nih.govresearchgate.net
Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for predicting molecular properties. nih.gov Such studies on this compound could be used to:
Predict its three-dimensional structure and conformational preferences.
Calculate its vibrational spectra to aid in the interpretation of experimental IR and Raman data.
Determine electronic properties like molecular electrostatic potential and frontier molecular orbitals to understand its reactivity. nih.gov
Model its interaction with biological targets or materials, as has been done for other benzamide derivatives. mdpi.com
Crystal Structure Prediction: Computational methods can be employed to predict the likely crystal packing arrangements of this compound. This is valuable for understanding its solid-state properties and can help rationalize observations from experimental techniques like X-ray diffraction. acs.org For the closely related N-(2,6-dichlorophenyl)-4-methylbenzamide, single-crystal X-ray diffraction has been used to determine its structure, revealing details like the dihedral angle between the aromatic rings and the nature of intermolecular hydrogen bonds. researchgate.net
| Technique | Information Gained | Potential Application for this compound |
| Density Functional Theory (DFT) | Electronic structure, reactivity, predicted spectra | Understanding reaction mechanisms, interpreting spectroscopic data |
| X-ray Crystallography | Solid-state structure, bond lengths/angles | Definitive structural confirmation, analysis of intermolecular forces |
| Advanced NMR (e.g., Solid-State) | Connectivity, structure in solid phase | Characterizing crystalline forms and packing |
| Molecular Docking | Interaction with macromolecules | Predicting potential biological activity |
By embracing these future research directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental chemical properties to its potential applications, all while advancing the broader fields of chemical synthesis and analysis.
Q & A
Q. What computational approaches predict the binding affinity of this compound to target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
